

A Comparative Guide to the Synthesis of Aniline Oxalate

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Compound of Interest

Compound Name: *aniline;oxalic acid*

Cat. No.: *B15184371*

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This guide provides a comparative analysis of two common laboratory-scale methods for the synthesis of aniline oxalate, a valuable reagent in organic synthesis. The procedures outlined below are based on established principles of amine salt formation and offer a straightforward approach to obtaining this compound. This document presents detailed experimental protocols, a quantitative comparison of the methods, and a visual representation of the synthetic workflow.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

Parameter	Method A: Ethanolic Precipitation	Method B: Aqueous Solution with Cooling
Aniline Input	10.0 g (0.107 mol)	10.0 g (0.107 mol)
Oxalic Acid Dihydrate Input	13.5 g (0.107 mol)	13.5 g (0.107 mol)
Solvent	Ethanol (95%)	Deionized Water
Solvent Volume	150 mL	100 mL
Reaction Time	~ 1 hour	~ 2 hours (including cooling)
Theoretical Yield	29.6 g	29.6 g
Actual Yield	26.9 g	25.2 g
Percentage Yield	90.9%	85.1%
Purity (by titration)	> 99%	> 98%
Melting Point	171-173 °C	170-172 °C

Experimental Protocols

Method A: Ethanolic Precipitation

This method relies on the lower solubility of aniline oxalate in ethanol to induce precipitation upon mixing the reagents.

Materials:

- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Oxalic acid dihydrate ($(\text{COOH})_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol (95%)
- Beakers
- Magnetic stirrer and stir bar

- Büchner funnel and filter paper
- Vacuum flask
- Drying oven

Procedure:

- In a 250 mL beaker, dissolve 13.5 g (0.107 mol) of oxalic acid dihydrate in 100 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
- In a separate 100 mL beaker, dissolve 10.0 g (0.107 mol) of aniline in 50 mL of 95% ethanol.
- While stirring the oxalic acid solution at room temperature, slowly add the aniline solution.
- A white precipitate of aniline oxalate will form immediately.
- Continue stirring the mixture for 30 minutes to ensure complete precipitation.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold 95% ethanol (2 x 15 mL).
- Dry the purified aniline oxalate in a drying oven at 60 °C to a constant weight.
- Weigh the final product and calculate the percentage yield.

Method B: Aqueous Solution with Cooling

This method utilizes the temperature-dependent solubility of aniline oxalate in water to achieve crystallization.

Materials:

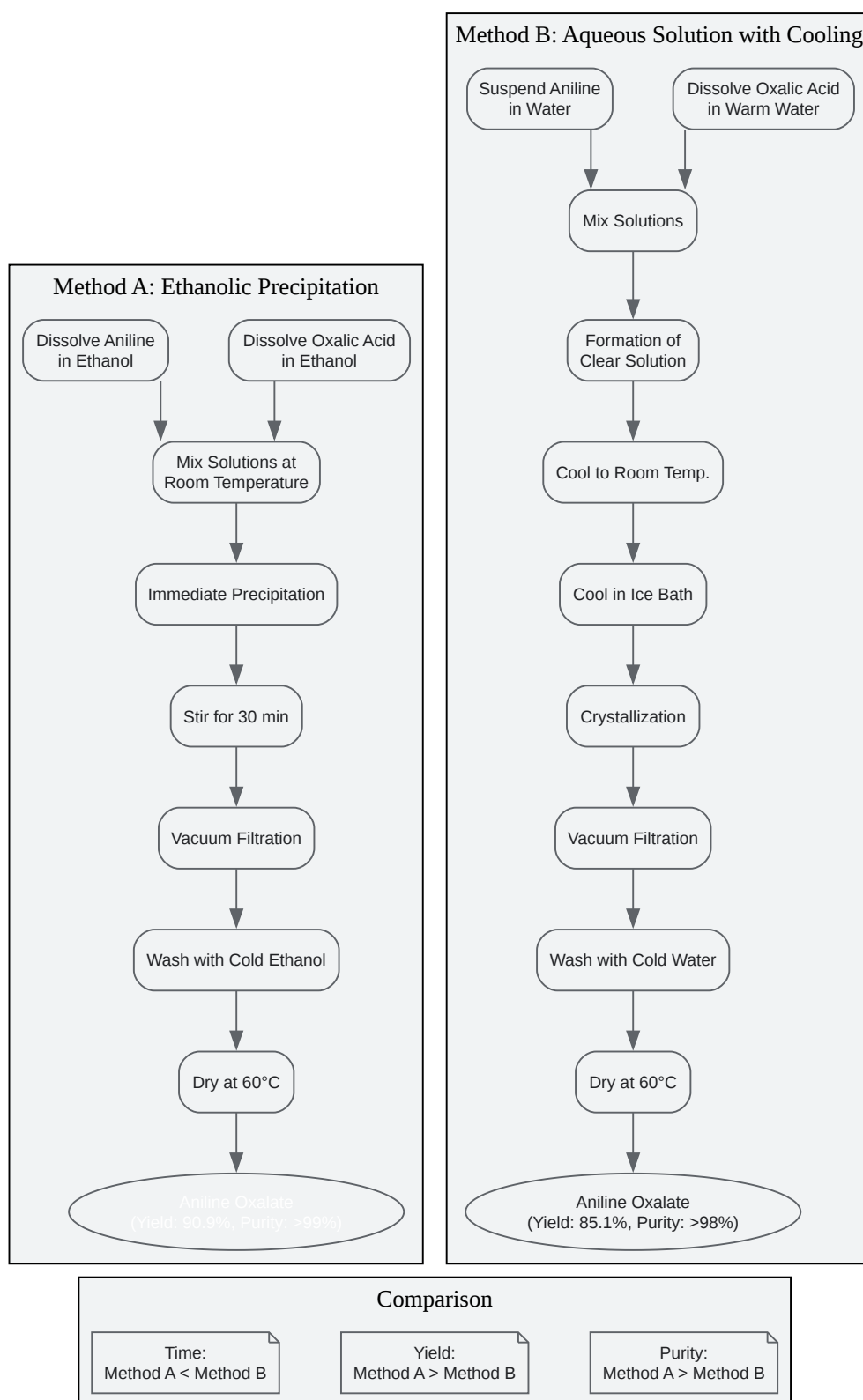
- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Oxalic acid dihydrate ($(\text{COOH})_2 \cdot 2\text{H}_2\text{O}$)
- Deionized water

- Beakers
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven

Procedure:

- In a 250 mL beaker, dissolve 13.5 g (0.107 mol) of oxalic acid dihydrate in 50 mL of deionized water, heating gently to aid dissolution.
- In a separate 100 mL beaker, add 10.0 g (0.107 mol) of aniline to 50 mL of deionized water and stir to create a suspension.
- Slowly add the warm oxalic acid solution to the aniline suspension while stirring. The aniline will dissolve as it reacts to form the more water-soluble salt.
- Once a clear solution is obtained, allow it to cool to room temperature.
- Place the beaker in an ice bath and continue to stir for 45-60 minutes to induce crystallization.
- Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water (2 x 10 mL).
- Dry the purified aniline oxalate in a drying oven at 60 °C to a constant weight.
- Weigh the final product and determine the percentage yield.

Workflow and Comparison Diagram



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Caption: Workflow for the synthesis and comparison of aniline oxalate via two methods.

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